molecular formula C24H29N5O4 B11368572 N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide

N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B11368572
M. Wt: 451.5 g/mol
InChI Key: XQATVQYODUWDAR-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C24H29N5O4/c1-3-28-22-9-4-18(14-21(22)26-23(28)15-27-12-10-17(2)11-13-27)25-24(30)16-33-20-7-5-19(6-8-20)29(31)32/h4-9,14,17H,3,10-13,15-16H2,1-2H3,(H,25,30)

InChI Key

XQATVQYODUWDAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCC(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents.

    Final Coupling: The final step involves coupling the benzodiazole core with the piperidine moiety and the nitrophenoxy group under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the benzodiazole core.

Scientific Research Applications

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-Ethyl-2-(pyridin-4-yl)ethanamine
  • 1-(1-Methyl-4-piperidinyl)piperazine

Uniqueness

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE stands out due to its unique combination of a benzodiazole core, a piperidine moiety, and a nitrophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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